4H-Thiazolo[5,4-a]carbazole
Description
Significance of Carbazole (B46965) and its Annulated Derivatives in Chemical Research
The carbazole moiety, a tricyclic aromatic heterocycle consisting of two benzene (B151609) rings fused to a central nitrogen-containing pyrrole (B145914) ring, is a cornerstone in medicinal and materials chemistry. tandfonline.comacs.org First isolated from coal tar in 1872, the carbazole scaffold has since been identified as the core structural motif in a multitude of natural products and synthetic compounds with profound biological activities. tandfonline.comepa.govchim.it
The journey of carbazole into the forefront of chemical research was significantly propelled by the discovery of naturally occurring carbazole alkaloids. Current time information in Bangalore, IN. A pivotal moment was the isolation of murrayanine (B1213747) from the stem bark of Murraya koenigii in 1965, which was among the first pharmacologically active carbazole derivatives identified. tandfonline.comchim.it Another landmark discovery was the isolation of the pyridocarbazole alkaloid ellipticine (B1684216) in 1959. Current time information in Bangalore, IN. Ellipticine's potent anticancer properties sparked immense interest in carbazole-based compounds as potential therapeutic agents, leading to the design and synthesis of numerous analogues. tandfonline.comCurrent time information in Bangalore, IN.
The significance of carbazole and its annulated (fused-ring) derivatives extends across a wide spectrum of applications:
Medicinal Chemistry : Carbazole derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, antioxidant, anti-inflammatory, and neuroprotective properties. Current time information in Bangalore, IN.mdpi.comresearchgate.net Commercially available drugs such as the carvedilol (B1668590) (a cardiovascular agent) and ellipticine (an anticancer agent) feature the carbazole core, underscoring its therapeutic importance. tandfonline.com
Materials Science : The electron-rich nature and excellent hole-transporting properties of the carbazole unit make it a highly valuable building block for organic electronic materials. researchgate.net These derivatives are integral components in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), photovoltaic devices, and solar dyes. epa.govresearchgate.net
The fusion of additional heterocyclic rings onto the carbazole framework, creating annulated derivatives, is a key strategy for modulating and enhancing these properties. epa.gov This structural modification extends the π-conjugated system and introduces new functionalities, allowing for the fine-tuning of the electronic and biological characteristics of the resulting molecule. epa.govlookchemicals.com
The Unique Architectural Features of Thiazole-Fused Carbazole Systems
The fusion of a thiazole (B1198619) ring with a carbazole core gives rise to a class of compounds known as thiazolocarbazoles, such as the titular 4H-Thiazolo[5,4-a]carbazole. These systems possess a unique molecular architecture that combines the distinct chemical personalities of both parent heterocycles.
Key architectural features include:
Electronic Asymmetry : The core structure results from the fusion of an electron-rich carbazole moiety with an electron-deficient thiazole ring. mdpi.comsioc-journal.cn The thiazole ring's sp2-hybridized nitrogen atom acts as an electron-withdrawing group, creating a push-pull electronic environment within the conjugated system. mdpi.comresearchgate.net This intrinsic charge-transfer character is fundamental to the photophysical properties of these molecules.
Rigid and Planar Structure : The fused aromatic system results in a rigid and largely coplanar molecular backbone. researchgate.net This planarity facilitates efficient intermolecular π–π stacking interactions in the solid state, which is a crucial feature for charge transport in organic semiconductor applications. researchgate.net
High Stability : The aromatic nature of the fused heterocyclic system imparts significant thermal and oxidative stability, a desirable trait for materials used in electronic devices. mdpi.comresearchgate.net
The specific isomer, this compound, involves the fusion of the thiazole ring across the 'a' face of the carbazole, linking to the nitrogen and one of the adjacent carbon atoms of the pyrrole ring. This particular arrangement dictates the precise geometry and electronic distribution, distinguishing it from other isomers like thiazolo[4,5-c]- or thiazolo[5,4-c]carbazoles. lookchemicals.com
Historical Context and Evolution of Research on this compound Analogues
While specific historical research focused exclusively on this compound is not extensively documented in mainstream literature, the evolution of its analogues is part of the broader history of carbazole chemistry. The general timeline began with the structural elucidation of carbazole in the late 19th century, followed by a surge of interest in its derivatives in the mid-20th century after the discovery of potent alkaloids like ellipticine. tandfonline.comCurrent time information in Bangalore, IN.
The exploration of fusing a thiazole ring to carbazole is a more recent development, driven by the search for novel heterocyclic systems with enhanced biological activity and unique photophysical properties. Synthetic chemists have developed various strategies to access different constitutional isomers of thiazolocarbazoles. Research from the 1990s demonstrates the synthesis of various thiazolocarbazole isomers, including thiazolo[5,4-c]carbazoles and thiazolo[4,5-b]carbazoles, via the Fischer indole (B1671886) synthesis. lookchemicals.com
In subsequent years, research efforts have expanded to include other isomers and derivatives:
Thiazolo[4,5-c]carbazoles : These angularly fused isomers have been synthesized and evaluated for their cytotoxic activity, drawing structural comparisons to ellipticine. tandfonline.com More recent work has focused on creating luminescent versions of these scaffolds tethered to other biologically active molecules. epa.gov
Thiazolo[5,4-b]carbazoles : Analogues of this linear isomer have been developed as blue fluorescent materials for potential use in organic light-emitting diodes (OLEDs). rsc.org
Thiazolo[5,4-d]thiazole-Carbazole Systems : Research has also explored materials where a central thiazolo[5,4-d]thiazole (B1587360) unit is flanked by carbazole moieties, creating polymers and small molecules for applications in organic electronics and solar cells. sioc-journal.cn
This diverse and ongoing research into various thiazole-fused carbazole analogues highlights a sustained scientific effort to explore the chemical space around this unique heterocyclic system. The synthesis and characterization of each isomer contribute to a deeper understanding of the structure-property relationships that govern the behavior of this versatile scaffold.
Research Findings on Thiazole-Fused Carbazole Analogues
| Isomer Class | Synthesis Method | Key Findings / Applications |
| Thiazolo[5,4-c]carbazole | Fischer Indole Synthesis | Synthesis of 2-Methyl-6H-thiazolo[5,4-c]carbazole reported in 1995. lookchemicals.com |
| Thiazolo[4,5-b]carbazole | Fischer Indole Synthesis | Synthesis of ethyl 2-methyl-5H-thiazolo[4,5-b]carbazole-4-carboxylate reported in 1995. lookchemicals.com |
| Thiazolo[4,5-c]carbazole | Thermolysis of iminodithiazole | Investigated as analogues of the anticancer agent ellipticine; showed modest cytotoxic activity. tandfonline.com |
| Thiazolo[4,5-c]carbazole | Iodine-catalyzed domino reaction | Synthesis of highly fluorescent derivatives for potential photophysical applications. epa.gov |
| Thiazolo[5,4-b]carbazole | Palladium-catalyzed coupling reactions | Developed as blue fluorescent materials for potential OLED applications. rsc.org |
| Carbazole-Thiazolo[5,4-d]thiazole | Condensation of carbazole aldehydes and dithiooxamide | Synthesized as monomers and polymers for studies on electrical conductivity and fluorescence. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
33080-56-7 |
|---|---|
Molecular Formula |
C13H8N2S |
Molecular Weight |
224.28 g/mol |
IUPAC Name |
4H-[1,3]thiazolo[5,4-a]carbazole |
InChI |
InChI=1S/C13H8N2S/c1-2-4-10-8(3-1)9-5-6-11-13(12(9)15-10)16-7-14-11/h1-5,7H,6H2 |
InChI Key |
WNNHCGBPBGMFOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C3=CC=CC=C3N=C2C4=C1N=CS4 |
Origin of Product |
United States |
Synthetic Methodologies for 4h Thiazolo 5,4 a Carbazole and Its Derivatives
Strategic Approaches to the Carbazole (B46965) Skeleton Prior to Thiazole (B1198619) Annulation
The construction of the foundational carbazole framework is a critical first step in the synthesis of 4H-Thiazolo[5,4-a]carbazole. Both classical and modern synthetic strategies are employed to achieve this.
Classical Carbazole Synthesis Routes
Traditional methods for carbazole synthesis have long been established and continue to be relevant.
Graebe-Ullmann Synthesis: This reaction involves the diazotization of an N-arylanthranilic acid, followed by a Pschorr-type cyclization to form the carbazole ring system. A key feature of this method is the formation of carbazoles through the thermal decomposition of benzotriazoles derived from 2-aminodiphenylamines. drugfuture.com The reaction is initiated by treating 2-aminodiphenylamine (B160148) with nitrous acid to form 1-phenyl-1,2,3-benzotriazole, which upon heating, eliminates nitrogen gas to yield the carbazole. researchgate.net This venerable synthesis, first reported in 1896, has proven to be a durable and effective method for creating the carbazole core. researchgate.netchemistryviews.org
Fischer-Borsche Synthesis: An extension of the well-known Fischer indole (B1671886) synthesis, this method is a cornerstone for preparing carbazole intermediates. rsc.org It typically involves the condensation of a phenylhydrazine (B124118) with a cyclohexanone (B45756) derivative to form a phenylhydrazone. ncl.ac.uk Subsequent acid-catalyzed cyclization, often using acetic acid or hydrochloric acid, leads to the formation of a tetrahydrocarbazole. ncl.ac.ukwjarr.com The final and often challenging step is the aromatization of the tetrahydrocarbazole to the fully aromatic carbazole ring system. rsc.org Various reagents have been explored for this dehydrogenation step. rsc.orgncl.ac.uk
Modern Annulation and Cyclization Reactions
Contemporary organic synthesis has introduced a variety of advanced methods for constructing the carbazole skeleton, often offering improved efficiency and substrate scope. These methods frequently utilize transition metal catalysis and cascade reactions. nih.govthieme-connect.com
Recent advancements include:
Transition-Metal Catalyzed Reactions: Palladium-catalyzed reactions are particularly prominent. For instance, the synthesis of carbazoles can be achieved through the cross-coupling of o-iodoanilines with silylaryl triflates, followed by a palladium-catalyzed cyclization. nih.gov Other transition metals like rhodium and copper are also employed in intramolecular benzannulation and other cyclization strategies. nih.gov
Cascade Annulation Reactions: These reactions combine multiple bond-forming events in a single pot, offering high efficiency. For example, Lewis acid-catalyzed cascade reactions have been developed for the synthesis of highly substituted carbazoles. rsc.orgrsc.org These can involve processes like Friedel–Crafts arylation, electrocyclization, and intramolecular cyclization. rsc.orgrsc.orgresearchgate.net
Photocyclization Reactions: Sunlight-driven, irreversible photocyclization of indole-linked trisubstituted thiazoles has been reported for the synthesis of thiazole-fused benzo[a]carbazoles, demonstrating a green chemistry approach. researchgate.net
Thiazole Ring Annulation Strategies on Carbazole Scaffolds
Once the carbazole core is in hand, the next crucial step is the annulation of the thiazole ring to form the desired this compound system.
One-Pot and Multi-Component Reaction Approaches
To enhance synthetic efficiency, one-pot and multi-component reactions (MCRs) have been developed for the direct construction of thiazolo[5,4-a]carbazoles.
A notable example is the one-pot, three-component reaction involving a substituted 2-aminobenzothiazole, α-tetralone, and an aromatic or heteroaromatic aldehyde in the presence of a catalytic amount of triethylamine (B128534) to yield annulated benzothiazoloquinazolines, a related heterocyclic system. researchgate.net
Another approach describes a one-pot tricomponent synthesis of carbazole-based thiazoles with high yields without the need for an acid catalyst. nih.gov This method highlights the simplicity and efficiency of MCRs in generating complex heterocyclic structures. nih.gov
Metal-Catalyzed Coupling and Cyclization Reactions
Transition metal catalysis plays a pivotal role in the annulation of the thiazole ring onto the carbazole scaffold.
Palladium Catalysis: Palladium-catalyzed C-C and C-N coupling reactions are instrumental in synthesizing thiazolo[5,4-b]carbazole-based fluorescent materials. sioc-journal.cn A modular approach for preparing tri- and tetracyclic carbazoles has been described, which involves a sequential [3 + 2] heteroannulation strategy optimized for Pd-catalyzed Buchwald–Hartwig amination followed by C/N-arylation in a one-pot process. acs.org
Copper Catalysis: Copper-catalyzed reactions are also utilized. For example, copper-catalyzed aerobic oxidative synthesis provides a practical route to thiazoles from simple starting materials like aldehydes, amines, and elemental sulfur through multiple Csp3–H bond cleavage processes. acs.org Porous polymers containing thiazolo[5,4-d]thiazole (B1587360) moieties have been treated with copper ions to create heterogeneous catalysts for the synthesis of 2-arylquinolines and 2-arylbenzothiazoles. doi.org
Gold Catalysis: While less common for this specific annulation, gold catalysis is a powerful tool in modern organic synthesis and holds potential for the development of new synthetic routes.
Lewis Acid-Mediated Synthetic Pathways
Lewis acids are effective catalysts for promoting various cyclization and annulation reactions, including the formation of the thiazolo[5,4-a]carbazole system.
Lewis acid-mediated cascade annulation methods are employed to prepare functionalized carbazoles and related polyaromatic heterocyclic compounds. rsc.orgrsc.org These reactions can proceed through Friedel–Crafts arylation, electrocyclization, and intramolecular cyclization pathways. rsc.orgresearchgate.net
For instance, the synthesis of carbazole analogs has been demonstrated using a catalytic amount of BF₃·OEt₂ with propargylic alcohols and indole esters. rsc.org Similarly, SnCl₄ has been used to induce rearrangements for carbazole synthesis. rsc.org Iron-catalyzed cycloaddition of indoles with o-phthalaldehyde (B127526) also provides a route to annulated carbazoles. rsc.org
Below is a table summarizing various synthetic approaches for carbazole and thiazolo-carbazole synthesis:
| Synthetic Strategy | Key Reagents/Catalysts | Description | Reference(s) |
| Graebe-Ullmann Synthesis | Nitrous acid, Heat | Diazotization of 2-aminodiphenylamines followed by thermal decomposition of the resulting benzotriazoles. | drugfuture.comresearchgate.netchemistryviews.org |
| Fischer-Borsche Synthesis | Phenylhydrazine, Cyclohexanone, Acid | Condensation followed by acid-catalyzed cyclization and subsequent aromatization. | rsc.orgncl.ac.ukwjarr.com |
| Modern Annulation | Pd, Rh, Cu catalysts | Transition-metal catalyzed cyclizations, including C-H activation and cross-coupling reactions. | nih.govnih.gov |
| One-Pot/Multi-Component | Various, often catalyst-free or base-catalyzed | Multiple reaction steps are performed in a single reaction vessel to improve efficiency. | researchgate.netnih.gov |
| Metal-Catalyzed Annulation | Pd, Cu catalysts | Annulation of the thiazole ring onto a pre-formed carbazole scaffold using transition metal catalysis. | sioc-journal.cnacs.orgacs.org |
| Lewis Acid-Mediated | BF₃·OEt₂, SnCl₄, FeCl₂ | Lewis acids promote cascade reactions involving Friedel-Crafts alkylation, cyclization, and rearrangement. | rsc.orgrsc.orgresearchgate.net |
Metal-Free and Organocatalytic Methodologies
In recent years, the development of metal-free and organocatalytic synthetic methods has been a major focus in organic chemistry, driven by the need for more sustainable and cost-effective processes. These approaches avoid the use of potentially toxic and expensive heavy metals, which can be problematic in pharmaceutical applications due to the need for their complete removal from the final product. kyoto-u.ac.jp
A notable metal-free approach involves the "aromatic metamorphosis" of dibenzothiophene (B1670422) dioxides. In this strategy, dibenzothiophene dioxides, which are readily prepared by the oxidation of the corresponding dibenzothiophenes, undergo a one-pot intermolecular and subsequent intramolecular nucleophilic aromatic substitution with anilines to yield carbazoles. kyoto-u.ac.jp This method is particularly attractive for applications in organic electronics and the pharmaceutical industry where metal contamination is a concern. kyoto-u.ac.jp
Furthermore, iodine-catalyzed reactions have emerged as a powerful tool for the synthesis of complex heterocyclic systems. For instance, an efficient iodine-catalyzed domino strategy has been developed for the synthesis of β-carboline-tethered thiazolo[4,5-c]carbazoles. researchgate.net This method involves the assembly of 1-formyl-9H-β-carbolines, arylamines, and elemental sulfur, leading to the formation of one C-N and two C-S bonds in a single operation. researchgate.net The use of an iodine/potassium iodide mediator in a solvent like DMSO provides a mild and effective oxidative system, serving as a green alternative to metal catalysts. researchgate.net Similarly, iodine has been successfully used in DMSO to catalyze the synthesis of luminescent β-carboline tethered thiazolo[4,5-c]carbazole derivatives. researchgate.net
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has also found application in the synthesis of related heterocyclic structures. For example, L-proline, a naturally occurring amino acid, has been used to catalyze the synthesis of 4H-chromene derivatives in a one-pot, three-component reaction. ijcce.ac.ir While not directly applied to this compound, this demonstrates the potential of organocatalysts to facilitate the construction of complex heterocyclic frameworks under mild conditions. The development of bifunctional organocatalysts, such as tetraethylammonium (B1195904) 2-(carbamoyl)benzoate, for the synthesis of densely functionalized 4H-pyrans further highlights the growing sophistication and utility of organocatalysis in modern organic synthesis. tandfonline.com
| Catalyst/Reagent | Starting Materials | Product | Key Features |
| None (SNAr) | Dibenzothiophene dioxides, Anilines | Carbazoles | Transition-metal-free, suitable for electronics and pharmaceuticals. kyoto-u.ac.jp |
| I2/KI in DMSO | 1-formyl-9H-β-carbolines, Arylamines, Elemental sulfur | β-carboline tethered thiazolo[4,5-c]carbazoles | Metal-free, domino reaction, mild conditions. researchgate.netresearchgate.net |
| L-proline | Arylglyoxalmonohydrates, 1,3-diketones, Malononitrile | 4H-chromenes | Organocatalytic, one-pot, three-component reaction. ijcce.ac.ir |
| Tetraethylammonium 2-(carbamoyl)benzoate | Aldehydes, Malononitrile, 1,3-dicarbonyl compounds | 4H-pyrans | Bifunctional organocatalyst, multicomponent reaction. tandfonline.com |
Oxidative Cyclization and Dehydrogenation Protocols
Oxidative cyclization and dehydrogenation are key strategies for the aromatization step in the synthesis of carbazole-containing heterocycles. These reactions are often the final step in a synthetic sequence, converting a saturated or partially saturated ring system into the fully aromatic carbazole core.
One common approach is the Fischer indole synthesis, which has been successfully applied to prepare a variety of thiazolocarbazoles. researchgate.net This method typically involves the reaction of a suitable ketone, such as a tetrahydrobenzo[d]thiazolone derivative, with an arylhydrazine under acidic conditions. researchgate.net The resulting intermediate undergoes cyclization and subsequent aromatization, which can be achieved through dehydrogenation, to yield the desired thiazolocarbazole. ncl.ac.uk
Various oxidizing agents have been employed for the dehydrogenation of tetrahydrocarbazole intermediates. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are highly effective for this transformation. For example, tetrahydropyrrolo[3,4-c]carbazoles, formed from a Diels-Alder reaction, can be efficiently dehydrogenated to the corresponding aromatized pyrrolo[3,4-c]carbazoles using DDQ in acetonitrile (B52724) at room temperature. beilstein-journals.org
Iron-mediated oxidative cyclization offers another route to carbazole synthesis. The reaction of tricarbonyliron-complexed cyclohexadienylium cations with arylamines, followed by oxidative cyclization, provides a convergent pathway to carbazole alkaloids. uwindsor.ca The proposed mechanism for this transformation involves a sequence of cyclizing dehydrogenation, aromatizing dehydrogenation, and demetalation. uwindsor.ca
Visible light-induced aerobic oxidative dehydrogenation using metal-free photocatalysts is a more recent and greener approach. mdpi.com Conjugated microporous polymers (CMPs) with structures like thiazolo[5,4-d]thiazole have been shown to act as efficient photocatalysts for the dehydrogenation of C-N bonds. mdpi.com This method utilizes visible light and atmospheric oxygen as the oxidant, offering a sustainable alternative to traditional chemical oxidants.
| Reaction Type | Precursor | Reagent/Catalyst | Product |
| Fischer Indole Synthesis | Tetrahydrobenzo[d]thiazolones, Arylhydrazines | Acid | Thiazolocarbazoles |
| Dehydrogenation | Tetrahydropyrrolo[3,4-c]carbazoles | DDQ | Pyrrolo[3,4-c]carbazoles beilstein-journals.org |
| Oxidative Cyclization | Tricarbonyliron-complexed cyclohexadienylium cations, Arylamines | Oxidizing Agent | Carbazole alkaloids uwindsor.ca |
| Photocatalytic Dehydrogenation | Tetrahydroquinolines | Thiazolo[5,4-d]thiazole-based CMP, Visible Light, O2 | Quinolines mdpi.com |
Green Chemistry Principles in the Synthesis of this compound Derivatives
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. tandfonline.comresearchgate.netcem.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including thiazole and carbazole derivatives.
For instance, novel 6-substituted thiazolocarbazole derivatives have been synthesized under microwave irradiation. tandfonline.com A microwave-assisted preparation of symmetrical thiazolo[5,4-d]thiazoles from aldehydes has also been reported, involving a condensation/oxidation sequence. researchgate.net This method offers good yields and can reduce the excess of aldehyde needed compared to previous protocols. researchgate.net Furthermore, a one-pot, three-component synthesis of phenylbenzo kyoto-u.ac.jpresearchgate.netthiazolo[3,2-a]pyrano[2,3-d]pyrimidin-5-one derivatives has been achieved under microwave irradiation without the need for a catalyst or solvent. researchgate.net
The use of microwave activation in combination with green solvents or solvent-free conditions further enhances the environmental credentials of a synthetic protocol. researchgate.net
| Reaction | Reactants | Conditions | Product | Advantages |
| Thiazolocarbazole Synthesis | Imino-1,2,3-dithiazoles | Microwave irradiation | 6-substituted thiazolocarbazoles | Faster reaction, higher purity. tandfonline.com |
| Thiazolo[5,4-d]thiazole Synthesis | Aldehydes, Dithiooxamide | Microwave irradiation, 1,4-benzoquinone | Symmetrical thiazolo[5,4-d]thiazoles | Good yields, reduced excess of aldehyde. researchgate.net |
| Fused Pyrimidinone Synthesis | 2-hydroxy-4H-benzo kyoto-u.ac.jpresearchgate.netthiazolo[3,2-a]pyrimidin-4-one, Aldehydes, (E)-N-methyl-1-(methylthio)-2-nitroethenamine | Microwave irradiation, solvent-free | Phenylbenzo kyoto-u.ac.jpresearchgate.netthiazolo[3,2-a]pyrano[2,3-d]pyrimidin-5-ones | One-pot, catalyst-free, solvent-free, rapid. researchgate.net |
Solvent-Free or Environmentally Benign Solvent Systems
The choice of solvent is a critical factor in the environmental impact of a chemical process. Consequently, there is a strong drive to replace hazardous organic solvents with greener alternatives or to eliminate the need for a solvent altogether.
Solvent-free synthesis, often conducted under grinding or ball-milling conditions, offers a significant green advantage by reducing waste and simplifying product isolation. nih.govnih.gov A series of novel carbazole analogues have been synthesized in good yield under grinding conditions. nih.gov Similarly, ball-milling has been used for the multicomponent preparation of 4H-pyrans using a metal-organic framework as a catalyst. nih.gov
Deep eutectic solvents (DESs) have emerged as promising green alternatives to traditional organic solvents. mdpi.comdoi.org These solvents are typically composed of a mixture of two or more components that form a eutectic with a melting point lower than that of the individual components. A straightforward synthetic protocol for thiazolo[5,4-d]thiazoles has been developed using a deep eutectic solvent composed of L-proline and ethylene (B1197577) glycol. mdpi.com This method avoids the need for further purification and utilizes a safe and eco-friendly solvent system. mdpi.comresearchgate.net
Biomass-derived solvents, such as sabinene, are also being explored as sustainable alternatives. researchgate.net Sabinene has been successfully used as a solvent for the synthesis of thiazolo[5,4-b]pyridines under both thermal and microwave activation. researchgate.net
| Method | Reactants | Solvent/Conditions | Product | Green Advantages |
| Grinding Synthesis | Pyrido, isoxazolo, pyrimido and pyrazolo templates | Solvent-free (grinding) | Heteroannulated carbazoles | No solvent, good yield. nih.gov |
| Deep Eutectic Solvent Synthesis | Dithiooxamide, Aromatic aldehydes | L-proline:ethylene glycol (DES) | Thiazolo[5,4-d]thiazoles | Green solvent, no purification needed. mdpi.comresearchgate.net |
| Biomass-derived Solvent Synthesis | 2-amino-4-chloropyridine, Thiourea | Sabinene | Thiazolo[5,4-b]pyridines | Renewable solvent. researchgate.net |
Regioselectivity and Diastereoselectivity in this compound Synthesis
Controlling regioselectivity and diastereoselectivity is a fundamental challenge in the synthesis of complex molecules. In the context of this compound and related structures, achieving the desired isomer is crucial for biological activity.
The Diels-Alder reaction is a powerful tool for constructing cyclic systems with high stereocontrol. In the synthesis of functionalized tetrahydropyrrolo[3,4-a]carbazole derivatives, an intermolecular Diels-Alder reaction between a substituted 3-vinyl-1H-indole and a dienophile proceeds with endo selectivity, yielding a single diastereomer. ncl.ac.uk This high diastereoselectivity is a key advantage of this approach.
Regioselectivity can often be controlled by the electronic and steric properties of the reactants and the reaction conditions. For example, in the synthesis of 2,3,4-trisubstituted pyrroles via a [3+2]-cyclization reaction, the choice of catalyst and solvent can influence the regiochemical outcome. nih.gov Similarly, in the synthesis of imidazothiazolotriazines, the cyclization of intermediate Michael adducts can occur with high regioselectivity at one of several reactive nitrogen atoms. beilstein-journals.org
In some cases, unexpected regioselectivity can be observed. For instance, the bromination of diethyl 3-oxoheptanedioate, a precursor to a tetrahydrobenzo[d]thiazolone, occurs at the 4-position instead of the expected 2-position. researchgate.net Understanding and controlling such regiochemical outcomes is essential for the successful synthesis of the target molecule.
Scalability and Efficiency of Synthetic Protocols for this compound Analogues
The ability to scale up a synthetic route from the laboratory to an industrial setting is a critical consideration, particularly for the production of pharmaceuticals and other commercial products. An efficient and scalable synthesis is characterized by high yields, simple procedures, and the use of readily available and inexpensive starting materials.
Several synthetic methodologies for carbazole and thiazole derivatives have demonstrated potential for scalability. For example, a visible light-induced intramolecular C-H amination reaction for the synthesis of carbazoles has been shown to be efficiently scalable. nih.gov A gram-scale synthesis of Clausine C, a carbazole alkaloid, was achieved with a high yield and a simple purification procedure involving filtration and washing, avoiding the need for column chromatography. nih.govd-nb.info
The use of microwave-assisted synthesis can also contribute to the scalability of a process by significantly reducing reaction times. Focused microwave technology has been successfully applied to the scale-up of solvent-free organic reactions.
Advanced Spectroscopic and Structural Characterization of 4h Thiazolo 5,4 a Carbazole Architectures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR spectroscopy for the 4H-Thiazolo[5,4-a]carbazole scaffold reveals characteristic signals corresponding to the protons on the fused aromatic rings. The chemical shifts (δ) are influenced by the electron density around the proton and the anisotropic effects of the fused π-system.
The protons on the carbazole (B46965) moiety are expected to resonate in the aromatic region, typically between 7.0 and 8.5 ppm. ipb.ptchemicalbook.com The specific chemical shifts and coupling constants (J) allow for the assignment of each proton. For instance, in a related derivative, protons of the carbazole unit appear as doublets and triplets, reflecting their coupling with adjacent protons. rsc.org The proton attached to the nitrogen of the carbazole ring (N-H) typically appears as a broad singlet at a significantly downfield shift, often above 11.0 ppm, due to its acidic nature and potential for hydrogen bonding. chemicalbook.comrsc.org The single proton on the thiazole (B1198619) ring is also expected in the aromatic region, with its exact position influenced by the electronic effects of the fused carbazole system.
Table 1: Representative ¹H NMR Chemical Shift Data for a Thiazolo-Carbazole Derivative
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic CH | 8.13 | d | 5.0 |
| Aromatic CH | 8.01 | d | 10.0 |
| Aromatic CH | 7.54 | t | 5.0 |
| Aromatic CH | 7.44 | t | 10.0 |
| Aromatic CH | 7.36 | d | 5.0 |
| Carbazole NH | 13.97 (in another derivative) | brs | - |
Note: Data is illustrative and based on closely related thiazolo-carbazole structures. rsc.org
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The signals for the this compound system are expected in the aromatic region, typically from 100 to 160 ppm. rsc.orgasianpubs.org The quaternary carbons at the fusion points of the rings often show lower intensity signals and appear further downfield.
The chemical shifts of the carbazole carbons are well-documented, with carbons adjacent to the nitrogen appearing at a lower field. ipb.pt The fusion of the thiazole ring significantly influences the electronic distribution and thus the chemical shifts of the carbons in the carbazole moiety, particularly those near the fusion site. For example, ¹³C NMR data for a related thiazolo-carbazole derivative shows signals at 157.3, 153.8, and 148.4 ppm, which are assigned to carbons within the fused heterocyclic core. rsc.org
Heteronuclear correlation techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used to identify which protons are directly attached to which carbons, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) couplings between protons and carbons. These techniques are crucial for the unambiguous assignment of all ¹H and ¹³C signals, especially for the quaternary carbons that are not observed in HSQC spectra.
Table 2: Representative ¹³C NMR Chemical Shift Data for a Thiazolo-Carbazole Derivative
| Carbon Environment | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C (Thiazole) | 157.3 |
| Aromatic C (Fused) | 153.8 |
| Aromatic C (Fused) | 148.4 |
| Aromatic C (Fused) | 146.6 |
| Aromatic C (Carbazole) | 134.1 |
| Aromatic C (Carbazole) | 127.2 |
| Aromatic C (Carbazole) | 125.9 |
| Aromatic C (Carbazole) | 123.1 |
| Aromatic C (Carbazole) | 122.8 |
| Aromatic C (Carbazole) | 113.5 |
| Aromatic C (Carbazole) | 112.4 |
Note: Data is illustrative and based on closely related thiazolo-carbazole structures. rsc.org
To fully establish the intricate structure of this compound, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the mapping of proton connectivity within individual rings of the carbazole moiety.
HSQC (Heteronuclear Single Quantum Coherence): As mentioned, this technique correlates directly bonded proton and carbon atoms, providing a direct link between the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably one of the most powerful tools for elucidating fused ring systems. It reveals long-range (two- and three-bond) correlations between protons and carbons. For this compound, HMBC is critical for confirming the fusion pattern by showing correlations between protons on the carbazole ring and carbons in the thiazole ring, and vice versa.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a vital tool for determining the molecular weight and confirming the elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Electron Impact (EI), provides a highly accurate mass measurement of the molecular ion (M⁺), which can be used to validate the molecular formula (C₁₃H₈N₂S). rsc.org
Beyond molecular weight determination, MS provides structural information through the analysis of fragmentation patterns. Under ionization, the molecule breaks apart in a predictable manner. The fragmentation of the this compound ring system would likely involve characteristic losses of small, stable neutral molecules or radicals, such as HCN, S, or CS. The analysis of these fragment ions helps to piece together the structure of the parent molecule, corroborating the data obtained from NMR spectroscopy.
X-ray Crystallography for Definitive Solid-State Structure Determination
While NMR and MS provide powerful evidence for molecular structure, single-crystal X-ray diffraction analysis offers the most definitive and unambiguous structural proof. jyu.fimdpi.com This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound.
For this compound, an X-ray crystal structure would provide exact measurements of:
Bond lengths and angles: Confirming the geometry of the thiazole and carbazole rings and the nature of the chemical bonds.
Molecular planarity: Quantifying the degree of planarity across the fused π-system, which has significant implications for its electronic properties.
Intermolecular interactions: Revealing how molecules pack in the crystal lattice, identifying non-covalent interactions like π-π stacking or hydrogen bonding involving the carbazole N-H group. These interactions are crucial for understanding the material's bulk properties. nih.govmdpi.com
Electronic Absorption and Fluorescence Spectroscopy for Photophysical Property Characterization
Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to investigate the photophysical properties of this compound, which arise from electron transitions between different energy levels. nih.govrsc.org The carbazole unit is a well-known chromophore and fluorophore, and its fusion with a thiazole ring modulates these properties. nih.govmdpi.comaatbio.com
The UV-Vis absorption spectrum of thiazolo-carbazole derivatives typically shows intense absorption bands in the UV and visible regions, corresponding to π-π* electronic transitions within the extended conjugated system. nih.gov The position of the absorption maximum (λabs) is sensitive to the electronic structure of the molecule.
Upon excitation with light of an appropriate wavelength, many carbazole-thiazole conjugates exhibit fluorescence. nih.gov The emission spectrum provides the wavelength of maximum emission (λem). The difference between the absorption and emission maxima is known as the Stokes shift. In molecules with potential for intramolecular charge transfer (ICT), such as a donor carbazole unit fused to an acceptor thiazole unit, the Stokes shift can be significant and highly dependent on the polarity of the solvent. mdpi.comnih.gov A larger red shift (shift to longer wavelengths) in the emission spectrum with increasing solvent polarity is often indicative of a more polar excited state, a characteristic feature of ICT. nih.govekb.eg
Table 3: Illustrative Photophysical Data for Carbazole-Thiazole Conjugates in Different Solvents
| Solvent | Polarity Index | λabs (nm) | λem (nm) | Stokes Shift (nm) |
|---|---|---|---|---|
| Toluene | 2.4 | ~360-380 | ~420-440 | ~60-70 |
| Chloroform | 4.1 | ~360-380 | ~450-470 | ~90-100 |
| Ethanol | 5.2 | ~360-380 | ~480-500 | ~120-130 |
| DMSO | 7.2 | ~360-380 | ~490-510 | ~130-140 |
Note: Data represents typical ranges for carbazole-thiazole systems and illustrates the effect of solvent polarity. Actual values may vary. nih.govnih.gov
UV-Visible Absorption Maxima and Molar Extinction Coefficients
Derivatives of the thiazolo-carbazole scaffold exhibit strong absorption in the UV-visible region, a characteristic feature of π-conjugated systems. The absorption spectra are typically characterized by intense bands corresponding to π-π* and intramolecular charge transfer (ICT) transitions. For instance, two ICT derivatives, (E)-4-((4-(4-(9H-carbazol-9-yl)styryl)phenyl)ethynyl)-7-bromobenzo[c] nih.govrsc.orgnih.govthiadiazole (CzPB-Br) and 4,7-bis((4-((E)-4-(9H-carbazol-9-yl)styryl)phenyl)ethynyl)benzo[c] nih.govrsc.orgnih.govthiadiazole (CzPBPCz), show characteristic absorption peaks at 404 nm and 442 nm, respectively, when measured in dichloromethane (B109758) (CH2Cl2) mdpi.com.
Another derivative, TTP-CzB, displays an absorption spectrum extending up to 477 nm, with a notable low-energy band at 386 nm researchgate.net. The monomer Carbazole-thiazolo[5,4-d]thiazole (CzTT) has an optical band gap of 2.74 eV, while its corresponding polymer, poly(carbazole-thiazolo[5,4-d]thiazole) (p-CzTT), shows a significantly lower band gap of 1.95 eV, indicating extended conjugation mdpi.com. Furthermore, certain carbazole-functionalized chromophores have been reported to possess high molar absorption coefficients, in the range of 25,000 to 30,000 M⁻¹cm⁻¹ nih.gov.
Table 1: UV-Visible Absorption Data for Thiazolo-Carbazole Derivatives
| Compound/Derivative | Absorption Maxima (λmax) | Solvent/State | Molar Extinction Coefficient (ε) | Optical Band Gap (Eg) |
| CzPB-Br | 404 nm mdpi.com | CH2Cl2 | Not specified | Not specified |
| CzPBPCz | 442 nm mdpi.com | CH2Cl2 | Not specified | Not specified |
| TTP-CzB | up to 477 nm researchgate.net | Not specified | Not specified | Not specified |
| CzTT | Not specified | Not specified | Not specified | 2.74 eV mdpi.com |
| p-CzTT | 557 nm rsc.org | Not specified | Not specified | 1.95 eV mdpi.com |
| Carbazole Chromophores | Not specified | Not specified | ~25,000-30,000 M⁻¹cm⁻¹ nih.gov | ~2.2 – 2.4 eV nih.gov |
Fluorescence Emission Spectra, Quantum Yields, and Lifetimes
The fluorescence properties of thiazolo-carbazole derivatives are highly dependent on their molecular structure, substitution patterns, and environment. Generally, these compounds are strong emitters. For example, a carbazole integrated with a thiazole unit (Cz-T) exhibits a fluorescence quantum yield (Φf) of 0.14 in solution and 14.6% in the solid state researchgate.netrsc.org. The emission maximum for Cz-T is observed at 455 nm in acetonitrile (B52724), which shifts to 418 nm (a deep-blue emission) in the solid state researchgate.netnih.gov.
The monomer CzTT and its polymer p-CzTT show fluorescence emission at 461 nm and 448 nm, respectively mdpi.com. In other systems, such as carbazole-containing thiazole-fused oxadiazaborinines, solid-state photoluminescence quantum yields can reach as high as 34% rsc.org. The ICT derivatives CzPB-Br and CzPBPCz display maximum fluorescence wavelengths at 557 nm and 588 nm in CH2Cl2, which shift to 515 nm and 568 nm in their self-assembled aggregated states mdpi.com.
Table 2: Fluorescence Emission Data for Thiazolo-Carbazole Derivatives
| Compound/Derivative | Emission Maxima (λem) | Quantum Yield (Φf) | State/Solvent |
| Carbazole-Thiazole (Cz-T) | 455 nm researchgate.netnih.gov | 0.14 researchgate.netrsc.org | Acetonitrile |
| Carbazole-Thiazole (Cz-T) | 418 nm researchgate.netnih.gov | 14.6% researchgate.netrsc.org | Solid State |
| CzTT | 461 nm mdpi.com | Not specified | Not specified |
| p-CzTT | 448 nm mdpi.com | Not specified | Not specified |
| Thiazole-fused Oxadiazaborinines | Not specified | up to 34% rsc.org | Solid State |
| CzPB-Br | 557 nm mdpi.com | Not specified | CH2Cl2 |
| CzPBPCz | 588 nm mdpi.com | Not specified | CH2Cl2 |
| Triphenylamine-functionalized Benzothiadiazole (1) | 550 nm mdpi.com | 10.12% | Solid State |
| Carbazole-functionalized Benzothiadiazole (2) | 535 nm mdpi.com | Not specified | Solid State |
| Tetraphenylethylene-functionalized Benzothiadiazole (3) | 532 nm mdpi.com | Not specified | Solid State |
Solvatochromic Effects and Intramolecular Charge Transfer (ICT) Characteristics
The inherent donor-acceptor nature of the thiazolo-carbazole framework leads to significant intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is evidenced by the strong dependence of their fluorescence spectra on solvent polarity, a phenomenon known as solvatochromism. Highly emissive organoboron dyes based on a carbazole donor and a benzothiazole-fused oxadiazaborinine acceptor demonstrate high positive solvatofluorochromism, where the emission wavelength shifts to longer wavelengths (red-shifts) as the solvent polarity increases. This is indicative of a more polar excited state compared to the ground state, a hallmark of ICT.
Systematic investigations into related 5-methoxy-2-(2-pyridyl)thiazole derivatives confirmed that substituent and polarity-dependent spectral shifts are governed by distinct ICT processes. The charge transfer can occur either through the covalent bond framework (through-bond) or through space, depending on the specific molecular architecture and the mutual orientation of the donor and acceptor units.
Stimuli-Responsive Fluorescence Switching and Aggregation-Induced Emission (AIE)
Certain thiazolo-carbazole derivatives exhibit dynamic changes in their fluorescence properties in response to external stimuli. A notable example is a carbazole-thiazole conjugate (Cz-T) that displays reversible "off-on" fluorescence switching. This switching can be triggered by mechanical force (crushing), heat, or exposure to acid/base vapors like trifluoroacetic acid (TFA) and ammonia (B1221849) (NH3) researchgate.netrsc.orgnih.gov. This mechanochromic and halochromic behavior is attributed to changes in molecular packing and conformation in the solid state.
Furthermore, many derivatives display aggregation-induced emission (AIE). In this phenomenon, the molecules are non-emissive or weakly fluorescent in dilute solutions but become highly luminescent upon aggregation in poor solvents or in the solid state mdpi.com. This effect is attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. For example, carbazole-modified thiazolo[3,2-c] nih.govrsc.orgnih.govoxadiazaborinines form highly emissive nanoaggregates in THF/water mixtures, demonstrating clear AIE characteristics rsc.org.
Electrochemical Characterization using Cyclic Voltammetry
Cyclic voltammetry (CV) is a fundamental technique used to probe the electronic structure of thiazolo-carbazole derivatives by assessing their redox behavior. It provides crucial information for determining the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Redox Potentials and HOMO-LUMO Energy Levels Determination
The electrochemical properties of these compounds are dominated by the carbazole unit, which is readily oxidized. The oxidation potentials, measured by CV, are used to calculate the HOMO energy level. For instance, a series of novel carbazole-thiazole conjugates (K1, K2, K3) showed oxidation onset potentials at 0.18 V, 0.22 V, and 0.28 V, respectively nih.gov. The similarity in these potentials suggests that the HOMO level is primarily located on the carbazole moiety.
For poly(carbazole-thiazolo[5,4-d]thiazole) (p-CzTT), CV analysis was used to determine the HOMO and LUMO energy levels as -5.86 eV and -3.19 eV, respectively. This results in an electrochemical band gap (Ecvg) of 2.67 eV mdpi.com. In another study on thiazolo[5,4-d]thiazole (B1587360) derivatives with carbazole donor units, ionization potentials (equivalent to HOMO levels) were estimated from CV to be in the range of -4.93 to -5.59 eV researchgate.net. These electrochemical measurements are vital for understanding the charge injection and transport properties of these materials in potential electronic device applications.
Table 3: Electrochemical Data for Thiazolo-Carbazole Derivatives
| Compound/Derivative | Onset Oxidation Potential (Eox) | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Band Gap (Eg) |
| Conjugate K1 | 0.18 V nih.gov | Not specified | Not specified | Not specified |
| Conjugate K2 | 0.22 V nih.gov | Not specified | Not specified | Not specified |
| Conjugate K3 | 0.28 V nih.gov | Not specified | Not specified | Not specified |
| p-CzTT | Not specified | -5.86 eV mdpi.com | -3.19 eV mdpi.com | 2.67 eV mdpi.com |
| TT Derivatives | Not specified | -4.93 to -5.59 eV researchgate.net | Not specified | Not specified |
Research on Biological and Biomedical Applications of 4h Thiazolo 5,4 a Carbazole Derivatives Excluding Clinical Human Trials
Mechanistic Studies of Enzyme Inhibition
No published mechanistic studies detailing the inhibition of the following enzymes by 4H-Thiazolo[5,4-a]carbazole derivatives were found.
Inhibition of Glycosidases (e.g., α-Amylase, α-Glucosidase)
There is no available research data or detailed findings on the inhibitory activity of this compound derivatives against glycosidases such as α-amylase and α-glucosidase.
Cholinesterase Inhibition (e.g., Acetylcholinesterase)
No studies concerning the mechanistic action or inhibitory potential of this compound derivatives against acetylcholinesterase or other cholinesterases have been reported in the scientific literature.
Topoisomerase and DNA Gyrase Inhibition
Information regarding the mechanistic studies of topoisomerase or DNA gyrase inhibition by compounds with the this compound scaffold is not available. While research exists for other classes of thiazole (B1198619) and carbazole (B46965) derivatives, data for this specific fused ring system is absent.
Inhibition of Parasitic Enzymes (e.g., Trypanosoma cruzi Triosephosphate Isomerase)
There are no specific studies available that investigate the inhibitory effects of this compound derivatives on parasitic enzymes, including Trypanosoma cruzi triosephosphate isomerase.
In Vitro Biological Activity Profiling against Pathogens and Cell Lines
Detailed in vitro profiling of this compound derivatives against the specified pathogens has not been documented in the available literature.
Antimicrobial Activity against Bacterial Strains (e.g., S. aureus, E. coli, P. aeruginosa, B. subtilis)
No specific research findings, data tables, or detailed in vitro antimicrobial activity profiles for this compound derivatives against bacterial strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, or Bacillus subtilis could be located.
Antifungal Activity against Fungal Strains (e.g., C. albicans, Pyricularia Oryzae)
Derivatives of the this compound scaffold have demonstrated notable antifungal properties against a variety of pathogenic fungal strains. The fusion of the carbazole and thiazole rings creates a heterocyclic system with potent bioactivity. Research has shown that carbazole derivatives, in general, possess significant antimicrobial and antifungal activities. researchgate.netresearchgate.netrsc.org Similarly, thiazole-containing compounds are well-established as effective antifungal agents. mdpi.com
In vitro studies have confirmed the efficacy of these hybrid molecules. For instance, certain carbazole derivatives containing a 1,3,4-thiadiazole (B1197879) moiety, a related sulfur-nitrogen heterocycle, showed significant inhibition rates against crop pathogens like Pyricularia oryzae (the causative agent of rice blast) and other fungi such as Capsicum wilt (C. wilt). nih.govnih.gov Specifically, compounds integrating a carbazole nucleus with a thiadiazole ring exhibited better bioactivity against some fungal strains than commercial fungicides like hymexazol (B17089) and carbendazim. nih.govnih.gov
Furthermore, various thiazole derivatives have been synthesized and tested against clinically relevant fungal strains, including Candida albicans. mdpi.com Newly synthesized thiazole derivatives have shown activity comparable or even superior to the standard antifungal drug nystatin (B1677061) against clinical C. albicans isolates. mdpi.com The fungicidal (killing) rather than fungistatic (inhibiting growth) effect of these compounds has been noted against the majority of tested C. albicans strains. mdpi.com The combination of the carbazole and thiazole pharmacophores in the this compound structure is therefore a promising strategy for developing new antifungal agents.
Antiproliferative and Cytotoxic Activity against Cancer Cell Lines (in vitro studies)
The this compound scaffold has been a focal point in the search for novel anticancer agents. The inherent biological activities of both carbazole and thiazole moieties contribute to the potent antiproliferative and cytotoxic effects observed in their derivatives. Carbazole alkaloids and their synthetic analogs are known to possess anticancer properties through mechanisms such as DNA intercalation and inhibition of key enzymes like topoisomerase. nih.govsemanticscholar.org Thiazole-containing compounds also exhibit a broad spectrum of anticancer activities. researchgate.net
A range of carbazole-based thiazole derivatives has been synthesized and evaluated against various human cancer cell lines in vitro. These studies consistently demonstrate significant cytotoxic effects. For example, certain derivatives have shown potent activity against lung cancer (A549), breast cancer (MCF-7), and colon cancer (HT29, HCT-116) cell lines. researchgate.netnih.gov In some cases, the cytotoxic potency of these synthesized compounds has been found to be comparable to that of established chemotherapy drugs.
One study detailed the synthesis of new carbazole-thiazole analogs and their evaluation against breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colon carcinoma (HCT-116) cell lines using the MTT assay. researchgate.net The results indicated that specific molecules were highly effective antitumor agents against all three cell lines, with IC50 values in the nanomolar to low micromolar range. researchgate.net For instance, compound 3b from this study showed IC50 values of 0.0304 µM, 0.058 µM, and 0.047 µM for HepG-2, MCF-7, and HCT-116 cells, respectively. researchgate.net Another potent compound, 5c , had IC50 values of 0.048 µM, 0.086 µM, and 0.06 µM against the same cell lines. researchgate.net These findings highlight the significant potential of the this compound core structure in the development of new anticancer therapeutics.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 3b | HepG-2 (Liver) | 0.0304 ± 0.001 | researchgate.net |
| Compound 3b | MCF-7 (Breast) | 0.058 ± 0.002 | researchgate.net |
| Compound 3b | HCT-116 (Colon) | 0.047 ± 0.002 | researchgate.net |
| Compound 5c | HepG-2 (Liver) | 0.048 ± 0.002 | researchgate.net |
| Compound 5c | MCF-7 (Breast) | 0.086 ± 0.0025 | researchgate.net |
| Compound 5c | HCT-116 (Colon) | 0.06 ± 0.007 | researchgate.net |
| Compound 3f | A549 (Lung) | Significant Cytotoxicity | nih.gov |
| Compound 3f | MCF-7 (Breast) | Significant Cytotoxicity | nih.gov |
| Compound 3f | HT29 (Colon) | Significant Cytotoxicity | nih.gov |
| Compound 3g | A549 (Lung) | Significant Cytotoxicity | nih.gov |
| Compound 3g | MCF-7 (Breast) | Significant Cytotoxicity | nih.gov |
| Compound 3g | HT29 (Colon) | Significant Cytotoxicity | nih.gov |
Antioxidant Potential
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Consequently, the development of potent antioxidant compounds is a significant area of research. Thiazole-based compounds have been recognized for their antioxidant properties. nih.gov The carbazole moiety is also known to contribute to free-radical scavenging activity. nih.gov
Structure-Activity Relationship (SAR) Investigations for Optimized Biological Effects
Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for designing more potent and selective therapeutic agents. Structure-activity relationship (SAR) studies help to identify the key molecular features responsible for their antifungal, anticancer, and antioxidant effects.
For antifungal activity, SAR studies on related thiazole hybrids have provided valuable insights. It has been observed that the nature of substituents on the aromatic rings significantly influences efficacy. For instance, in a series of benzo[d]thiazole-hydrazones, it was found that the presence of electron-withdrawing groups (such as -Cl, -NO2, -F) on the phenyl ring tends to increase antifungal activity. mdpi.com Conversely, electron-donating groups (-OH, -OCH3) were more favorable for antibacterial activity, suggesting that electronic properties are a key determinant of the antimicrobial spectrum. mdpi.com For other thiazole derivatives, electron-donating groups have been associated with enhanced antifungal activity. nih.gov
In the context of anticancer activity, SAR studies of 5H-benzo[b]carbazoles revealed that incorporating a quinonoid substructure or a hydroxyl group on the carbazole ring system leads to a noticeable increase in cytotoxic potency. researchgate.net In contrast, acetoxy, methoxy, or unsubstituted derivatives showed decreased activity or were inactive. researchgate.net This indicates that substituents capable of participating in redox cycling or hydrogen bonding can significantly enhance the antiproliferative effects of the carbazole core. The specific substitution patterns on both the carbazole and thiazole portions of the this compound molecule are therefore critical for optimizing its biological effects.
Target Identification and Validation at the Molecular Level (Pre-clinical, Non-Human)
Identifying the specific molecular targets of this compound derivatives is essential for understanding their mechanism of action and for rational drug development. While research on the exact targets of this specific scaffold is emerging, studies on closely related thiazole and carbazole-containing compounds have validated several key cellular targets in preclinical, non-human models.
One of the most prominent mechanisms for the anticancer activity of carbazole-related compounds is the inhibition of DNA topoisomerases. semanticscholar.orgmdpi.com These enzymes are critical for managing DNA topology during replication and transcription, and their inhibition leads to DNA damage and apoptosis in cancer cells. Thiazole derivatives have also been identified as potential topoisomerase II inhibitors. mdpi.com Therefore, it is highly probable that this compound derivatives exert their cytotoxic effects, at least in part, by targeting this enzyme class.
Another major class of targets includes protein kinases, which are often dysregulated in cancer and other diseases. Various fused thiazole-heterocycle systems have been developed as potent kinase inhibitors. For example, thiazolo[5,4-f]quinazoline derivatives have been identified as effective inhibitors of the DYRK family of kinases, which are involved in cell cycle regulation and neurodegenerative processes. researchgate.netrsc.org In a different study, a novel 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine scaffold was successfully used to develop a potent and selective inhibitor of the PI3Kα (Phosphatidylinositol-3-kinase α) enzyme, a key component of a major cancer signaling pathway. researchgate.net These findings suggest that the this compound core could be a versatile scaffold for designing inhibitors against various kinases, depending on the specific substitution patterns.
Development of this compound as Molecular Probes in Chemical Biology
The unique photophysical properties of the carbazole and thiazole ring systems make their fused derivatives attractive candidates for the development of molecular probes in chemical biology. Carbazoles are well-known for their strong fluorescence and high thermal stability, which can be easily modified through chemical functionalization. rsc.orgnih.gov This allows for the fine-tuning of their spectroscopic properties for specific applications, such as bioimaging. semanticscholar.org
Similarly, thiazolo[5,4-d]thiazole (B1587360), a related heterocyclic system, has been explored for its potential in creating fluorescent probes and sensors. researchgate.net The rigid, planar structure and extended π-conjugated system of these molecules often lead to desirable photophysical characteristics, including high quantum yields and sensitivity to the local environment. nih.gov Consequently, this compound derivatives, which combine these two fluorogenic moieties, are being investigated for their potential as fluorescent markers for detecting specific biomolecules like proteins or nucleic acids. researchgate.net Their ability to form stable complexes with proteins, as suggested by molecular docking studies with Concanavalin A, further supports their potential use in diagnostic applications. nih.gov
Bioorthogonal Chemistry Applications for Biomolecule Tagging
Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. A key application of this field is the tagging and visualization of biomolecules in their natural environment. This is often achieved by introducing a small, abiotic chemical handle (a bioorthogonal reporter) onto a biomolecule, which can then be selectively reacted with a fluorescent probe.
While the specific use of this compound derivatives in bioorthogonal chemistry is not yet extensively documented, their intrinsic properties make them promising candidates for such applications. The development of a robust fluorescent scaffold that is stable and chemically inert within a cellular context is a primary requirement for a bioorthogonal probe. The carbazole-thiazole core, with its high stability and tunable fluorescence, fits this description. rsc.orgnih.gov
For use in biomolecule tagging, a this compound derivative would need to be functionalized with a reactive group that can participate in a bioorthogonal reaction (e.g., an azide (B81097) for click chemistry or a tetrazine for inverse-electron-demand Diels-Alder reactions). The strong fluorescence of the core scaffold would then allow for sensitive detection and imaging of the tagged biomolecule. Given the ongoing development of new bioorthogonal reactions and the versatile chemistry of heterocyclic systems, the application of this compound derivatives as probes for biomolecule tagging represents a promising future research direction.
Fluorescent Probes for In Vitro Cellular Imaging and Biomarker Detection (Non-Invasive)
Following a comprehensive review of available scientific literature, no specific research studies detailing the application of this compound derivatives as fluorescent probes for in vitro cellular imaging or biomarker detection were identified. While research exists on related but structurally distinct compounds such as carbazole-thiazole conjugates and thiazolo[5,4-d]thiazoles for various fluorescence-based applications, there is a discernible lack of published data focusing on the unique this compound scaffold for these specific biomedical purposes.
Therefore, detailed research findings, data tables, and specific examples of their use in non-invasive cellular imaging or as biomarker detectors cannot be provided at this time. The exploration of this compound derivatives for these applications appears to be a novel area of research that has not yet been documented in publicly accessible scientific literature.
Q & A
Q. What are the standard synthetic routes for preparing 4H-thiazolo[5,4-a]carbazole derivatives, and how can reaction conditions be optimized for higher yields?
The synthesis of thiazolo-carbazole hybrids often involves cyclocondensation or C–H bond functionalization. For example, thiazolo-triazole derivatives can be synthesized via refluxing hydrazinecarboxamide with bromoketones in ethanol, followed by neutralization and column chromatography purification (yields ~35–85%) . Key parameters for optimization include:
- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance reactivity for cyclization steps .
- Temperature : Prolonged reflux (18–24 hours) improves ring closure .
- Catalysts : Palladium catalysts (e.g., 5% Pd-C) enhance dehydrogenation efficiency in carbazole formation .
- Workup : Ice-water quenching and ethanol recrystallization improve purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives?
- NMR : 1H/13C NMR identifies substituent positions and confirms ring fusion (e.g., thiazole protons at δ 7.2–8.5 ppm; carbazole carbons at δ 110–150 ppm) .
- HRMS : Validates molecular formulas (e.g., [M+H]+ ions with <2 ppm error) .
- TLC/Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves polar byproducts .
- IR : Detects functional groups (e.g., N–H stretches at 3300–3400 cm⁻¹ for triazole moieties) .
Q. What preliminary biological assays are recommended for evaluating this compound derivatives?
- Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., H9c2 cardiomyocytes) to assess IC50 values .
- Enzyme Inhibition : Kinase assays (e.g., TIE-2/VEGF-R2) to explore anti-angiogenic potential .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for structurally similar this compound analogs?
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on thiazole enhance antimicrobial activity, while bulky aryl groups reduce solubility) .
- Metabolic Stability Testing : Use hepatic microsomes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .
- Molecular Docking : Model interactions with target proteins (e.g., STAT-3 for anticancer activity) to rationalize potency discrepancies .
Q. What strategies mitigate low yields in C–H functionalization steps during thiazolo-carbazole synthesis?
- Directing Groups : Install transient directing groups (e.g., pyridines) to stabilize intermediates .
- Oxidant Optimization : Replace harsh oxidants (e.g., DDQ) with milder alternatives (e.g., MnO2) to prevent overoxidation .
- Microwave Assistance : Reduce reaction times and improve regioselectivity (e.g., 30 minutes vs. 18 hours under conventional heating) .
Q. How do redox-active carbazole moieties influence the electrochemical behavior of this compound derivatives?
- Cyclic Voltammetry : Carbazole exhibits reversible oxidation peaks at +0.8–1.2 V (vs. Ag/AgCl), which shift with thiazole substitution .
- Mechanistic Insights : Electron-donating groups (e.g., –OCH3) lower oxidation potentials, enhancing radical scavenging activity .
- Biological Implications : Redox activity correlates with antifungal efficacy via ROS generation .
Data Contradiction Analysis
Q. Why do some this compound derivatives show high in vitro potency but poor in vivo efficacy?
- Pharmacokinetic Limitations : Low bioavailability due to poor solubility (logP >5) or plasma protein binding .
- Metabolite Interference : Active metabolites may compete for target binding (e.g., hydroxylated derivatives with reduced affinity) .
- Dosing Regimen : Suboptimal frequency or route (e.g., oral vs. intraperitoneal) affects exposure .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
